Thioinosine monophosphate

Description

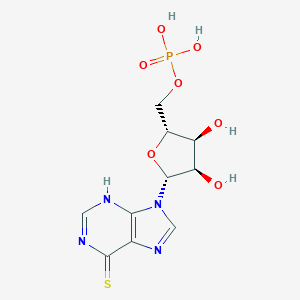

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRFOXLVOKTUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-83-8 | |

| Record name | Thioinosinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Thioinosinic Acid Biosynthesis and Metabolic Transformations

Precursor Conversion Pathways

The generation of thioinosinic acid is dependent on the successful conversion of its parent compounds into a form that can be processed by intracellular enzymes.

6-Mercaptopurine (B1684380) (6-MP) is a purine (B94841) analogue that serves as the direct precursor for the synthesis of thioinosinic acid. taylorandfrancis.comnih.gov The activation of 6-MP occurs via a single, crucial enzymatic reaction. This process involves the transformation of 6-MP into 6-thioinosine monophosphate (6-TIMP), which is thioinosinic acid. researchgate.net This conversion is a key step in the anabolic pathway of 6-MP, leading to the formation of its active metabolites. nih.govspandidos-publications.com The failure of this conversion is a known mechanism of resistance to 6-MP in preclinical tumor models. spandidos-publications.com

Azathioprine (B366305) (AZA) is a prodrug, meaning it is inactive until it is metabolized in the body into its active form. wikipedia.orgyoutube.com The first step in its metabolic pathway is the conversion to 6-mercaptopurine. taylorandfrancis.comnih.gov This transformation occurs non-enzymatically, primarily through a reaction with glutathione, a compound present in tissues like the liver and on red blood cells. wikipedia.orgresearchgate.netgastrotraining.com Once azathioprine is converted to 6-MP, it then follows the same metabolic fate as 6-mercaptopurine, leading to the formation of thioinosinic acid. taylorandfrancis.comwikipedia.org This multi-step process makes azathioprine an upstream source for the eventual biosynthesis of thioinosinic acid. medchemexpress.comnih.gov

| Precursor Compound | Conversion Process | Key Intermediates | Resulting Molecule |

| 6-Mercaptopurine (6-MP) | Direct enzymatic conversion by HGPRTase. | None | Thioinosinic acid (TIMP) |

| Azathioprine (AZA) | Non-enzymatic cleavage, followed by enzymatic conversion. | 6-Mercaptopurine (6-MP) | Thioinosinic acid (TIMP) |

Enzymatic Biotransformation Processes

The conversion of thiopurine precursors into thioinosinic acid and its subsequent metabolism are governed by specific enzymatic activities. These enzymes dictate the flow of metabolites through anabolic (activation) or catabolic (inactivation) pathways.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is the central enzyme responsible for the biosynthesis of thioinosinic acid from 6-MP. researchgate.netresearchgate.netnih.gov HGPRTase catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to 6-MP, thereby forming thioinosinic acid (thioinosine monophosphate). wikipedia.orgclinpgx.org This reaction is part of the purine salvage pathway, which recycles purine bases. rcsb.org By competing with the natural substrates hypoxanthine (B114508) and guanine (B1146940), 6-MP is effectively incorporated into the nucleotide pool. spandidos-publications.comwikipedia.org The level of HGPRTase activity can significantly influence the concentration of downstream active metabolites and therapeutic outcomes. nih.gov Studies have shown a positive correlation between high HGPRTase activity and higher concentrations of active thioguanine nucleotides, which can increase the risk of leukopenia. nih.gov

Once formed, thioinosinic acid stands at a metabolic crossroads and serves as a substrate for several competing enzymes that determine its ultimate fate.

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of thioinosinic acid, converting it into 6-methyl-thioinosine monophosphate (MeTIMP), also referred to as methylmercaptopurine ribonucleotides (MMPR). researchgate.netresearchgate.netnih.gov This pathway is considered a catabolic or inactivation route, as MeTIMP does not lead to the formation of cytotoxic thioguanine nucleotides. wikipedia.org However, MeTIMP itself is an active metabolite that inhibits the de novo pathway of purine synthesis. researchgate.netspandidos-publications.com

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This enzyme directs thioinosinic acid toward the formation of active cytotoxic metabolites. researchgate.netnih.gov IMPDH converts thioinosinic acid into 6-thioxanthosine (B11829551) monophosphate (6-TXMP). researchgate.net This is a critical step in the pathway that ultimately produces thioguanine nucleotides. researchgate.net

| Enzyme | Action on Thioinosinic Acid (TIMP) | Product | Metabolic Pathway |

| Thiopurine S-methyltransferase (TPMT) | S-methylation | Methyl-thioinosine monophosphate (MeTIMP) | Catabolic/Inactivation |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Conversion | 6-Thioxanthosine monophosphate (6-TXMP) | Anabolic/Activation |

Subsequent Metabolite Formation

The enzymatic processing of thioinosinic acid leads to the formation of several important downstream metabolites, each with distinct biological activities.

The main anabolic route continues from the IMPDH-mediated conversion of thioinosinic acid to 6-thioxanthosine monophosphate (6-TXMP). researchgate.net Subsequently, the enzyme guanosine (B1672433) monophosphate synthetase (GMPS) converts 6-TXMP into 6-thioguanosine (B559654) monophosphate (TGMP). researchgate.netresearchgate.netnih.gov TGMP is then further phosphorylated to form thioguanine diphosphate (B83284) (TGDP) and thioguanine triphosphate (TGTP). clinpgx.org Collectively, these phosphorylated derivatives are known as 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the primary active, cytotoxic metabolites responsible for the therapeutic effects of thiopurine drugs. researchgate.netnih.govnih.gov

In a parallel pathway, thioinosinic acid can be phosphorylated to form thioinosine diphosphate (TIDP) and thioinosine triphosphate (TITP). researchgate.net The enzyme inosine triphosphate pyrophosphatase (ITPase) can then convert these back to thioinosinic acid. researchgate.net An accumulation of TITP has been associated with leucopenia. researchgate.netnaspghan.org

The catabolic pathway initiated by TPMT results in the formation of methyl-thioinosine monophosphate (MeTIMP). researchgate.net This metabolite acts as a potent inhibitor of the enzyme responsible for the first step in de novo purine synthesis. spandidos-publications.com

| Metabolite | Precursor | Key Enzyme(s) | Significance |

| Methyl-thioinosine monophosphate (MeTIMP) | Thioinosinic acid | Thiopurine S-methyltransferase (TPMT) | Inhibits de novo purine synthesis. researchgate.netspandidos-publications.com |

| 6-Thioxanthosine monophosphate (6-TXMP) | Thioinosinic acid | Inosine monophosphate dehydrogenase (IMPDH) | Intermediate in the formation of 6-TGNs. researchgate.net |

| 6-Thioguanine nucleotides (6-TGNs) | 6-Thioxanthosine monophosphate (6-TXMP) | Guanosine monophosphate synthetase (GMPS) and kinases | Primary active cytotoxic metabolites. researchgate.netnih.gov |

| Thioinosine triphosphate (TITP) | Thioinosinic acid | Kinases | Associated with leucopenia. researchgate.netnaspghan.org |

Formation of 6-Methylthioinosinate (MTIMP)

Upon its formation, thioinosinic acid can be methylated to produce 6-methylthioinosinate (MTIMP). nih.gov This reaction is a critical step in the thiopurine metabolic pathway. Both TIMP and its methylated counterpart, MTIMP, are known to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the de novo pathway of purine ribonucleotide synthesis. nih.gov

Formation of Thioguanylic Acid (TGMP) and Thio-deoxyguanosine Triphosphate (TdGTP)

Alternatively, thioinosinic acid can be converted into thioguanine nucleotides. This transformation begins with the conversion of TIMP to thioxanthosine monophosphate (TXMP) by the enzyme inosine monophosphate dehydrogenase (IMPDH). Subsequently, TXMP is converted to thioguanylic acid (TGMP) by guanosine monophosphate synthetase (GMPS). nih.gov TGMP can then be further phosphorylated to form thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP) by nucleoside diphosphate kinases. clinpgx.org TGDP can also be converted to thio-deoxyguanosine diphosphate (TdGDP), a precursor for its incorporation into DNA. clinpgx.orgresearchgate.net The triphosphate form, thio-deoxyguanosine triphosphate (TdGTP), along with TGTP, are the ultimate active metabolites that exert their cytotoxic effects by being incorporated into DNA and RNA, respectively. nih.govclinpgx.org

Enzymes Governing Thioinosinic Acid Metabolism and Related Genetic Polymorphisms

The metabolic fate of thioinosinic acid is intricately regulated by several key enzymes. Genetic variations within the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism and response.

Thiopurine S-Methyltransferase (TPMT)

Thiopurine S-methyltransferase (TPMT) is a crucial enzyme that catalyzes the S-methylation of thiopurine compounds, including thioinosinic acid, converting them into inactive metabolites. nih.gov This enzymatic action is a primary route for the detoxification of thiopurines. medlineplus.gov Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in the accumulation of active thioguanine nucleotides and an increased risk of toxicity. knmp.nlknmp.nl More than 40 variant alleles of the TPMT gene have been identified, with TPMT3A and TPMT3C being the most common low-activity alleles. nih.govmedlineplus.gov The frequency of these alleles varies among different ethnic populations. knmp.nlknmp.nlnih.gov

| Allele | Key SNP(s) | Amino Acid Change(s) | Functional Impact | Prevalence |

|---|---|---|---|---|

| TPMT2 | G238C | Ala80Pro | Decreased enzyme activity | Primarily found in European populations. dovepress.com |

| TPMT3A | G460A and A719G | Ala154Thr and Tyr240Cys | Decreased enzyme activity | Most common variant in Caucasians and Latin Americans. nih.govdovepress.com |

| TPMT3B | G460A | Ala154Thr | Decreased enzyme activity | Less common than *3A and *3C. |

| TPMT3C | A719G | Tyr240Cys | Decreased enzyme activity | Most common variant in East and South-East Asian and African populations. dovepress.com |

| TPMT4 | - | - | Decreased enzyme activity | Rare allele. dovepress.com |

| TPMT8 | - | - | Decreased enzyme activity | Rare allele. dovepress.com |

Inosine Triphosphatase (ITPA)

Inosine triphosphatase (ITPA) is an enzyme that hydrolyzes inosine triphosphate (ITP) and other non-canonical purine nucleotides, preventing their incorporation into RNA and DNA. mapmygenome.innih.gov Thioinosine triphosphate (TITP), a metabolite of thioinosinic acid, is also a substrate for ITPA. nih.govtandfonline.com Genetic variants in the ITPA gene can lead to reduced enzyme activity, which may result in the accumulation of potentially toxic nucleotide metabolites. nih.govresearchgate.net The clinical significance of ITPA polymorphisms in thiopurine metabolism is still being elucidated, with some studies suggesting a link to adverse drug reactions. nih.govresearchgate.net

| Allele/Variant | Key SNP(s) | Amino Acid Change(s) | Functional Impact | Clinical Relevance |

|---|---|---|---|---|

| c.94C>A | rs1127354 | Pro32Thr | Reduced enzyme activity | Associated with adverse drug reactions to thiopurines in some studies. nih.govoup.com |

| IVS2+21A>C | rs7270101 | Splicing defect | Reduced enzyme activity | May contribute to altered thiopurine metabolism. |

Nudix Hydrolase 15 (NUDT15)

Nudix hydrolase 15 (NUDT15) is an enzyme that dephosphorylates the active thiopurine metabolites, TGTP and TdGTP, converting them back to their less toxic monophosphate forms. researchgate.netnih.gov This action serves as a negative regulator of thiopurine activity. Loss-of-function variants in the NUDT15 gene are strongly associated with thiopurine intolerance, particularly in Asian populations, leading to an increased risk of severe myelosuppression. frontiersin.orgnih.govnih.gov Several NUDT15 variants have been identified, with some leading to a complete loss of enzyme function. ashpublications.org

| Allele/Variant | Key SNP(s) | Amino Acid Change(s) | Functional Impact | Prevalence |

|---|---|---|---|---|

| NUDT152 | - | - | Loss-of-function | Associated with a high risk of thiopurine-induced myelosuppression, particularly in Asians. frontiersin.orgnih.gov |

| NUDT153 | c.415C>T | Arg139Cys | Loss-of-function | Common in East Asians and strongly associated with thiopurine toxicity. frontiersin.orgnih.govnih.gov |

| NUDT154 | - | - | Uncertain function | Identified in various populations. nih.gov |

| NUDT155 | - | - | Lower risk of leukopenia compared to 2 and *3 | Identified in Asian populations. frontiersin.orgnih.gov |

| NUDT156 | - | - | Lower risk of leukopenia compared to *2 and *3 | Identified in Asian populations. frontiersin.orgnih.gov |

| p.G17_V18del | - | Gly17_Val18del | Complete loss of catalytic activity | Identified in African and European patients. ashpublications.org |

| Gene | Variant (rsID) | Functional Impact | Potential Clinical Relevance |

|---|---|---|---|

| XDH | Various missense and intronic variants (e.g., rs17011368, rs185925) | Can lead to reduced or absent enzyme activity (xanthinuria) or potentially increased activity. nih.govmdpi.comgenecards.org | May influence susceptibility to and outcome of various diseases; role in thiopurine metabolism is an area of ongoing research. nih.gov |

| AOX1 | rs55754655 | Associated with higher azathioprine dose requirements in one study. nih.gov | May contribute to inter-individual variability in thiopurine metabolism. nih.gov |

Mechanisms of Action and Biochemical Regulation of Cellular Processes

Interference with Purine (B94841) Nucleotide Biosynthesis

Thioinosinic acid significantly disrupts the balanced production of purine nucleotides through its influence on both the de novo synthesis pathway and, to some extent, the salvage pathways taylorandfrancis.combiopharmanotes.comspandidos-publications.commedkoo.comscispace.comportlandpress.comnih.govebm-journal.orgmusculoskeletalkey.comwikipedia.orgdiva-portal.orgnih.govsrce.hrresearchgate.net.

Inhibition of de novo Purine Synthesis

A primary mechanism of action for thioinosinic acid is the inhibition of the de novo purine synthesis pathway, which is responsible for generating purines from simpler precursors taylorandfrancis.combiopharmanotes.comspandidos-publications.comportlandpress.comebm-journal.orgmusculoskeletalkey.comsrce.hr. This pathway is crucial for rapidly dividing cells, including those involved in immune responses and certain disease states portlandpress.comnih.gov.

Targeting Phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase)

Thioinosinic acid, along with its methylated derivative, 6-methylthioinosinate (MTIMP), acts as an inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (also known as PRPP Amidotransferase or AMPRT) spandidos-publications.commedkoo.comscispace.comportlandpress.comnih.govmusculoskeletalkey.comdiva-portal.orgdrugbank.combac-lac.gc.ca. This enzyme catalyzes the first committed and rate-limiting step in the de novo synthesis of purine ribonucleotides, converting phosphoribosyl pyrophosphate (PRPP) to 5-phosphoribosylamine portlandpress.comnih.govmusculoskeletalkey.com. The inhibition by TIMP and MTIMP occurs through a retroinhibition or feedback inhibition mechanism portlandpress.comnih.govmusculoskeletalkey.com. Inhibition of PRPP amidotransferase by MTIMP can lead to an accumulation of PRPP, which in turn might increase the conversion of 6-MP to TIMP diva-portal.org.

Impact on Adenine (B156593) and Guanine (B1146940) Nucleotide Pools (AMP, GMP, ATP)

By inhibiting key steps in purine synthesis, thioinosinic acid significantly impacts the cellular pools of adenine nucleotides (AMP, ADP, ATP) and guanine nucleotides (GMP, GDP, GTP) taylorandfrancis.combiopharmanotes.comportlandpress.com. TIMP inhibits the conversion of inosine (B1671953) monophosphate (IMP) to adenylic acid (AMP) via adenylsuccinate, and the conversion of IMP to xanthylic acid (XMP), a precursor to guanylic acid (GMP) biopharmanotes.comspandidos-publications.commedkoo.comdrugbank.com. This disruption leads to deficient levels of AMP and GMP, consequently affecting the availability of ATP, the primary energy currency of the cell, and the building blocks necessary for DNA and RNA synthesis taylorandfrancis.comportlandpress.comnih.gov. The lack of sufficient AMP and GMP can impair processes requiring high nucleotide levels, such as cell division portlandpress.comnih.gov.

Inhibition of Purine Salvage Pathways

While the primary focus of thioinosinic acid's action is on de novo synthesis, its interaction with purine metabolism can also indirectly affect salvage pathways. Thiopurines like 6-MP compete with endogenous purine bases like hypoxanthine (B114508) and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway that converts purine bases back into nucleotides spandidos-publications.commedkoo.comdrugbank.comnih.gov. The conversion of 6-MP to thioinosinic acid itself is catalyzed by HGPRT taylorandfrancis.combiopharmanotes.comspandidos-publications.commedkoo.comhmdb.camusculoskeletalkey.comdrugbank.com. Some studies have observed the conversion of thioinosinate back to the free base and to IMP and hypoxanthine in cell extracts, suggesting interactions with components related to the salvage pathway ebm-journal.org. However, direct inhibition of salvage pathway enzymes by thioinosinic acid is not as prominently documented as its inhibitory effects on de novo synthesis enzymes. The reliance of cells on the salvage pathway for activating thiopurines into their active nucleotide forms, including TIMP, highlights the interconnectedness of these pathways acs.org.

Enzyme-Thioinosinic Acid Interactions and Inhibition Kinetics

Thioinosinic acid interacts with several enzymes involved in purine metabolism, leading to their inhibition. These interactions are characterized by specific inhibition kinetics.

Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

Thioinosinic acid is a known inhibitor of Inosine-5'-Monophosphate Dehydrogenase (IMPDH) taylorandfrancis.comontosight.aimedkoo.comdrugbank.com. IMPDH is a crucial enzyme positioned at the branch point of purine synthesis, catalyzing the NAD+-dependent oxidation of IMP to XMP, the first committed step in the de novo synthesis of guanine nucleotides hmdb.canih.govmdpi.comnih.gov. Inhibition of IMPDH by TIMP restricts the production of GMP and subsequently GTP, impacting processes that rely on these nucleotides biopharmanotes.comspandidos-publications.commedkoo.comdrugbank.com. IMPDH has two isoforms, IMPDH1 and IMPDH2, and both are targets for inhibition nih.govfrontiersin.org. Studies have investigated the activity levels of IMPDH in different cell types, observing a wide range of activity in both healthy individuals and patients with certain conditions researchgate.netnih.gov.

Thioinosinic acid has also been identified as a competitive inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribotide transformylase (ATIC), another enzyme involved in the de novo purine synthesis pathway. Studies using chicken liver and mouse peripheral blood mononuclear cells have determined Ki values for TIMP's inhibition of ATIC srce.hrnih.gov.

| Enzyme | Inhibition Type (where specified) | Ki Value (where specified) | Organism/Cell Type (where specified) | Source |

| PRPP Amidotransferase | Retroinhibition/Feedback | Not specified | Various | portlandpress.comnih.govmusculoskeletalkey.com |

| 5-aminoimidazole-4-carboxamide ribotide transformylase (ATIC) | Competitive (with respect to AICAR) | 39 ± 4 µM | Chicken liver | srce.hrnih.gov |

| 5-aminoimidazole-4-carboxamide ribotide transformylase (ATIC) | Competitive (with respect to AICAR) | 110 ± 20 µM | Mouse PBMCs | srce.hrnih.gov |

| Inosine-5'-Monophosphate Dehydrogenase (IMPDH) | Inhibitor | Not specified | Various | taylorandfrancis.comontosight.aimedkoo.comdrugbank.com |

Inhibition of Adenylosuccinate Synthetase

Thioinosinic acid inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). sterimaxinc.comdrugbank.comncats.iofda.gov This conversion is catalyzed by the enzyme adenylosuccinate synthetase. sterimaxinc.comdrugbank.comwikipedia.orgportlandpress.com By inhibiting this enzyme, TIMP disrupts the synthesis of AMP, an essential purine nucleotide. nih.gov

Inhibition of GMP Synthase

While the search results primarily highlight TIMP's impact on AMP synthesis and de novo purine synthesis, some sources indicate that thioinosinic acid inhibits enzymes responsible for purine synthesis. orientjchem.org GMP synthase is an enzyme involved in the synthesis of guanosine (B1672433) monophosphate (GMP) from IMP. wikipedia.org Although direct detailed research findings specifically on TIMP's inhibition of GMP synthase were not extensively detailed in the provided search results, the general mechanism of interfering with purine nucleotide interconversions suggests a potential impact on GMP synthesis as well, alongside the more clearly defined inhibition of AMP synthesis.

Nucleic Acid Integration and Cellular Consequences

A significant aspect of thioinosinic acid's impact on cellular processes is its influence on nucleic acid metabolism, including incorporation into DNA and RNA and the subsequent modulation of their synthesis.

Incorporation into Deoxyribonucleic Acid (DNA)

Thiopurine metabolites, including derivatives of thioinosinic acid, can be incorporated into DNA. mdpi.comtaylorandfrancis.commdpi.comresearchgate.net Experiments using radiolabeled mercaptopurine have indicated that it can be recovered from DNA in the form of deoxythioguanosine. drugbank.comncats.ionih.gov This incorporation of false nucleotides into DNA during synthesis is thought to prevent normal DNA structure from developing and disrupt DNA replication. taylorandfrancis.commedcrine.comcutm.ac.in

Incorporation into Ribonucleic Acid (RNA)

Thiopurine metabolites are also incorporated into RNA. mdpi.comresearchgate.net This incorporation, along with the disruption of purine metabolism, interferes with RNA synthesis. taylorandfrancis.com

Modulation of DNA and RNA Synthesis

Thioinosinic acid and its metabolites inhibit de novo purine synthesis and purine nucleotide interconversions, thereby blocking the formation of purine nucleotides required for DNA synthesis. sterimaxinc.comdrugbank.comcutm.ac.in The incorporation of thioguanine nucleotides, derived from TIMP, into nucleic acids also contributes to the cytotoxic effects by disrupting DNA replication and inhibiting enzymes involved in DNA replication and repair. researchgate.netcutm.ac.in The interference with purine metabolism and the incorporation of thiopurine analogs into both DNA and RNA ultimately lead to the inhibition of DNA and RNA synthesis, impacting cell proliferation. mdpi.comtaylorandfrancis.comclinexprheumatol.orgresearchgate.netcutm.ac.inviamedica.pl

Here is a table summarizing some key interactions:

| Compound Name | Interacts With | Type of Interaction | Effect | Source(s) |

| Thioinosinic acid (TIMP) | Adenylosuccinate Synthetase | Inhibition | Disrupts AMP synthesis | sterimaxinc.comdrugbank.comncats.iofda.gov |

| Thioinosinic acid (TIMP) | GMP Synthase | Inhibition | Interferes with GMP synthesis (implied by purine synthesis inhibition) | orientjchem.org |

| Thioinosinic acid (TIMP) | Inosinic acid (IMP) (conversion to XMP) | Competition | Interferes with de novo purine synthesis | taylorandfrancis.com |

| Thioinosinic acid (TIMP) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Competition | Involved in TIMP formation | sterimaxinc.comdrugbank.comncats.ionih.gov |

| Thioinosinic acid (TIMP) | Glutamine-5-phosphoribosylpyrophosphate amidotransferase | Inhibition | Inhibits first enzyme of de novo purine synthesis | drugbank.comncats.iofda.govnih.gov |

| Thiopurine metabolites (incl. TIMP derivatives) | DNA synthesis | Incorporation & Inhibition | Disrupts DNA structure and replication, inhibits synthesis | mdpi.comtaylorandfrancis.commdpi.comresearchgate.netcutm.ac.in |

| Thiopurine metabolites (incl. TIMP derivatives) | RNA synthesis | Incorporation & Inhibition | Interferes with RNA synthesis | mdpi.comtaylorandfrancis.comresearchgate.net |

Effects on Cell Cycle Progression and Cellular Fate

The disruptive effects of thioinosinic acid and its metabolites on purine metabolism and nucleic acid integrity significantly influence the cell cycle and determine cellular fate, particularly in rapidly dividing cells.

Induction of Cell Cycle Arrest (S-phase)

Thioinosinic acid's impact on cell cycle progression is primarily associated with the S-phase, the period of DNA synthesis. Antimetabolites, such as purine analogs like 6-mercaptopurine (B1684380) (metabolized to TIMP), are known to be cell cycle specific, exerting their effects predominantly during the S phase nih.govuni.lu. The inhibition of de novo purine synthesis by TIMP reduces the availability of the building blocks necessary for DNA replication, thereby impeding DNA synthesis uni.lu.

Moreover, the incorporation of cytotoxic thioguanine nucleotides (6-TGNs), derived from TIMP, into the DNA structure is a key mechanism leading to cell cycle arrest. The incorporation of deoxy-6-thioguanosine-5′-triphosphate, a metabolite in this pathway, into DNA disrupts the replication process during the S-phase uni.lu. This faulty incorporation can lead to DNA damage and replication fork stalling, triggering cell cycle checkpoints that halt progression through the S phase nih.govcaymanchem.com. While some studies on related compounds like poly(6-thioinosinic acid) have indicated accumulation in the G2 phase, the fundamental mechanism of purine depletion and thioguanine nucleotide incorporation points to a significant impact on DNA synthesis occurring in the S phase.

Advanced Research Methodologies for Thioinosinic Acid Analysis

Quantitative Analytical Techniques in Research Settings

Quantitative analysis of thioinosinic acid and its metabolites typically involves sophisticated chromatographic and spectrometric methods that can effectively separate and detect these compounds within complex biological matrices.

Chromatographic Methods (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, particularly tandem mass spectrometry (LC-MS/MS), is a widely used technique for the quantitative analysis of thioinosinic acid and other thiopurine nucleotides in biological samples wikipedia.orgfishersci.atfishersci.cawikidata.orgfishersci.camims.commims.comuni.lunih.govnih.govuni.lufishersci.cauni.luuni.luuni.luctdbase.orguni.lu. These methods offer high sensitivity and specificity, allowing for the simultaneous determination of multiple thiopurine metabolites, including thioinosine mono-, di-, and triphosphates (TIMP, TIDP, and TITP) and their methylated counterparts (MeTIMP, MeTIDP, and MeTITP), as well as the purine (B94841) bases like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) fishersci.camims.comnih.govuni.luctdbase.org.

Various chromatographic approaches have been employed, including ion-pairing liquid chromatography using agents like tetrabutylammonium (B224687) ions to retain and separate highly polar thiopurine nucleotides mims.com. Other methods have utilized ion-exchange chromatography or columns specifically designed for polar compounds, such as porous graphitic carbon (PGC) and HILIC columns, although transferring these techniques to thiopurine nucleotides can be challenging mims.com. Mobile phase compositions often involve aqueous buffers with organic modifiers, and pH optimization is crucial for effective separation fishersci.ca.

LC-MS/MS methods typically involve electrospray ionization (ESI) in positive or negative ion mode, followed by multiple reaction monitoring (MRM) for selective detection and quantification of target analytes uni.lunih.gov. This tandem mass spectrometry approach provides enhanced specificity by monitoring specific precursor-product ion transitions for each compound. For example, LC-MS/MS methods have been developed and validated for the quantification of 6-TG and 6-MMP in red blood cells, which are hydrolysis products of the corresponding nucleotides wikipedia.orguni.lufishersci.ca. Some methods involve hydrolysis of the nucleotide conjugates to their corresponding purine bases (6-TG and 6-MMP) prior to LC-MS/MS analysis wikipedia.orgfishersci.ca.

Research findings highlight the effectiveness of these chromatographic methods. For instance, an HPLC-UV method was developed to measure 6-MP, 6-TG, and 6-MMP in a single sample using a conventional C18 column, achieving analyte elution within 10 minutes fishersci.at. Another HPLC method capable of measuring thiopurine mono-, di-, and triphosphates separately in red blood cells utilized ion-pairing chromatography with UV absorption and fluorescence detection fishersci.camims.com. LC-MS/MS methods have demonstrated good linearity, accuracy, and precision for the quantification of thiopurine metabolites in biological matrices wikidata.orguni.luuni.lu.

Spectrometric Methods (Fluorometry)

While LC-MS/MS is prevalent in modern research, spectrometric methods, particularly fluorometry, have also been used for the analysis of thiopurine metabolites, especially in earlier research or specific applications fishersci.camims.comuni.lusigmaaldrich.comuni.lu. Fluorometric assays often require derivatization of the analytes to render them fluorescent.

One specific fluorometric assay for thioinosinic acid in human lymphocytes involves precipitating thioinosinic acid as the lanthanum salt, followed by acid hydrolysis to form 6-mercaptopurine sigmaaldrich.com. The 6-mercaptopurine is then converted into its phenyl mercury derivative, extracted into toluene, and back-extracted into dilute HCl to regenerate 6-mercaptopurine, which is subsequently assayed fluorometrically sigmaaldrich.com. This method demonstrated a sensitivity of 50 ng of thioinosinic acid per 5 x 106 lymphocytes sigmaaldrich.com. Derivatization using potassium permanganate (B83412) has also been used in conjunction with HPLC and fluorescence detection for thioguanine nucleotides fishersci.camims.com.

Sample Preparation and Stability Considerations for Thioinosinic Acid Metabolites in Biological Matrices

The accurate quantification of thioinosinic acid and its metabolites in biological matrices, such as red blood cells (RBCs) and lymphocytes, is highly dependent on proper sample preparation and storage to ensure analyte stability wikipedia.orgfishersci.cawikidata.orgmims.commims.comnih.govuni.luuni.lu. Thiopurine nucleotides, including TIMP, are known to have limited stability and can undergo rapid interconversion or degradation if not handled correctly wikipedia.orgfishersci.cawikidata.org.

Common sample preparation procedures for RBCs involve isolating the cells from whole blood, washing them, and then lysing the cells to release the intracellular metabolites fishersci.camims.comnih.gov. Protein precipitation is a critical step to remove interfering substances from the lysate before chromatographic analysis mims.comnih.gov. Methods like perchloric acid precipitation or using a combination of organic solvents such as dichloromethane (B109758) and methanol (B129727) are frequently employed mims.commims.comnih.govuni.lu. Acid hydrolysis is often performed, particularly for methods quantifying the total nucleotide pool, to convert the various phosphorylated forms (mono-, di-, and triphosphates) into their corresponding purine bases (e.g., 6-MP or 6-TG), which are generally more stable and easier to analyze wikipedia.orgmims.comfishersci.cauni.lu.

Stability studies have investigated the impact of storage conditions on thiopurine metabolite concentrations in different biological matrices. For instance, the stability of thiopurine metabolites in whole blood samples stored at 4°C has been evaluated, showing decreases in 6-TG and 6-MMP concentrations over several days wikidata.orguni.lu. Washed RBC lysates stored at -70°C have demonstrated better long-term stability for 6-TG and 6-MMP compared to storage at -20°C wikidata.orguni.lu. Freeze-thaw cycles can also impact metabolite concentrations wikidata.orguni.lu.

Specific recommendations for sample handling to ensure acceptable stability of phosphated thiopurine metabolites in blood samples include using EDTA anticoagulant tubes for blood collection, isolating RBCs within a few hours at 4°C, washing and resuspending RBCs with phosphate-buffered saline, and storing RBC lysates at -20°C for short-term storage or -70°C for long-term storage with stabilizing agents like dithiothreitol (B142953) (DTT) fishersci.cawikidata.orgmims.comuni.lu. The pre-analytical steps, including the time between sample collection and RBC isolation, as well as storage temperature, are of high importance due to the limited stability and fast interconversion of individual phosphated thiopurines fishersci.ca.

Method Validation and Sensitivity in Preclinical Models

Method validation is a crucial process to ensure that analytical methods for thioinosinic acid and its metabolites are reliable, accurate, and sensitive for their intended use, including in preclinical research settings. Validation typically involves assessing parameters such as linearity, accuracy, precision, lower limit of quantification (LLOQ), matrix effects, and extraction recovery wikidata.orgmims.comuni.lunih.govuni.luuni.luuni.lu. While the search results primarily discuss validation in the context of clinical sample analysis (e.g., patient blood), the principles and techniques are directly applicable to preclinical models.

Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the detector response wikidata.orgmims.comuni.lu. Accuracy and precision (both within-day and between-day) are evaluated by analyzing quality control samples at different concentration levels wikidata.orgmims.comnih.govuni.lu. Acceptable precision is typically indicated by a low coefficient of variation (CV) wikipedia.orgmims.comnih.govuni.lu.

The sensitivity of a method is often determined by its LLOQ, which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision wikipedia.orgmims.comuni.lu. Reported LLOQ values for thiopurine metabolites in RBCs using LC-MS/MS or HPLC methods vary depending on the specific analyte and method, but generally fall within the picomolar to low micromolar range per 8 x 108 RBCs wikipedia.orgmims.comuni.lu. For example, LLOQs of 0.2 µmol/L for 6-TG and 4 µmol/L for 6-MMP in RBCs have been reported for an LC-MS/MS method wikipedia.orguni.lu. Another HPLC method reported LLOQs of 0.3, 3, and 2 pmol/8x108 RBC for TGMP, TGDP, and TGTP, respectively, and 30, 30, and 40 pmol/8x108 RBC for MeTIMP, MeTIDP, and MeTITP, respectively mims.com.

Extraction recovery, which is the efficiency of the sample preparation method in extracting the analyte from the biological matrix, is another important validation parameter wikidata.orgmims.comnih.gov. Matrix effects, which are the influence of other components in the biological matrix on the ionization and detection of the analyte in mass spectrometry, are also assessed wikidata.org.

Detailed research findings on method validation provide quantitative data on the performance of these analytical techniques.

| Analyte(s) | Method | Matrix | LLOQ (approximate) | Extraction Recovery (approximate) | Between-Day Precision (CV) (approximate) | Reference |

| 6-TG, 6-MMP | LC-MS/MS | RBCs | 50 pmol/8x108 RBC (6-TG), 1000 pmol/8x108 RBC (6-MMP) | Not specified | <3.0% | wikipedia.orguni.lu |

| 6-TGN, 6-MMPN | LC-MS/MS | RBCs | 0.1 µmol/L (6-TGN), 0.5 µmol/L (6-MMPN) | 71-75% (6-TGN), 96-102% (6-MMPN) | Not specified | wikidata.org |

| 6-TG, 6-MP, 6-MMP | HPLC | RBCs | 8 pmol/8x108 RBC (6-TG), 10 pmol/8x108 RBC (6-MP), 70 pmol/8x108 RBC (6-MMP) | 73% (6-TG), 119% (6-MP), 97% (6-MMP) | <15% (for 6-TG, 6-MP, 6-MMP) | mims.com |

| TGMP, TGDP, TGTP, MeTIMP, MeTIDP, MeTITP | HPLC (UV/Fluorescence) | RBCs | 0.3-40 pmol/8x108 RBC (range across analytes) | Not specified | <14% (all analytes) | mims.com |

| 6-MP, 6-MMP | LC-MS/MS | DBS | 26-1000 ng/mL (linearity range) | Not specified | Not specified | uni.lu |

| 6-TGN, TGTP | HPLC | RBCs | Not specified | Relative accuracy 40-114% | <15% | nih.gov |

These validation parameters demonstrate that modern chromatographic and spectrometric methods are capable of providing accurate and precise measurements of thioinosinic acid and its metabolites at the low concentrations typically found in biological samples from preclinical models or patients. The rigorous validation process ensures the reliability of the data generated in research studies investigating the metabolism and effects of thiopurine drugs.

Synthesis and Derivatization of Thioinosinic Acid Analogues for Research

Chemical Synthesis of Thioinosinic Acid and its Nucleotide Analogs

Thioinosinic acid is recognized as a key intermediate metabolite of the immunosuppressive drugs azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP). wikipedia.orgfishersci.atmims.comnih.govuni.luuni.lu Within the body, TIMP is primarily formed from 6-MP through the action of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). wikipedia.orgfishersci.atmims.comnih.gov

Beyond its in vivo formation, chemical synthesis methods are employed to produce thioinosinic acid and its nucleotide analogs for research purposes. One described approach for synthesizing thiopurine nucleosides and nucleotides involves the aminothiono exchange reaction, also referred to as sulfhydrolysis. nih.gov This method allows for the deliberate introduction of the sulfur atom into the purine (B94841) ring.

The synthesis of specific thioinosinic acid nucleotide analogs has also been reported. For instance, a series of 2'-O-acyl derivatives of 6-thioinosine cyclic 3',5'-phosphate (6-HS-cRMP) have been chemically prepared. nih.gov These derivatives represent structural modifications on the ribose moiety and the phosphate (B84403) group, designed to influence cellular uptake and activity. Additionally, the synthesis of other related phosphorylated purines, including 6-chloro-, 6-mercapto-, and 2-amino-6-mercapto-9-beta-D-ribofuranosylpurine 5'-phosphates, has been detailed, contributing to the library of purine nucleotide analogs available for study. sigmaaldrich.com

Synthesis of Poly(thioinosinic acid) and Oligonucleotide Derivatives

The synthesis of polymeric forms of thioinosinic acid and its oligonucleotide derivatives is crucial for investigating their potential as therapeutic agents or tools in molecular biology. Enzymatic polymerization techniques have been utilized to synthesize poly(6-thioninosinic acid). This process can involve the enzymatic polymerization of a precursor like 6-chloro-9-(beta-D-ribofuranosyl)purine 5'-diphosphate, followed by conversion to the thio analog using polynucleotide phosphorylase. wikipedia.org

Researchers have also synthesized modified oligonucleotides containing thioinosinic acid or related thiopurine bases. An example includes the synthesis of a 32-mer 2',5'-oligoribonucleotide of 1-methyl-6-thioinosinic acid, designed to explore the biological activities of oligonucleotides with modified backbones and bases. nih.gov

The incorporation of thiopurine bases, such as 2'-deoxy-6-thioguanosine [d(s6G)], into synthetic oligonucleotides presents specific chemical challenges, particularly concerning the protection and deprotection of the thione functionality to prevent oxidation and hydrolysis during synthesis. chem960.com To address these issues, special strategies involving specific protecting groups have been developed. For instance, using the cyanoethyl group for protecting the thione and phenoxyacetyl for the exocyclic amino group has enabled the deprotection of such oligonucleotides with a mixture of sodium hydroxide (B78521) and sodium hydrogen sulfide, minimizing the conversion of d(s6G) to deoxyguanosine. chem960.com This advancement in synthetic methodology is vital for the successful preparation of thiopurine-containing oligonucleotides for structural and biological investigations. chem960.com

Structural Modifications and Their Biological Implications in Research Models

Structural modifications to thioinosinic acid and its analogs can significantly impact their biological activities, which are explored in various research models. Thioinosinic acid functions as a purine antagonist and analog, primarily by interfering with de novo purine synthesis and nucleic acid synthesis. wikipedia.orgfishersci.at It exerts its effects by inhibiting enzymes involved in purine metabolism, such as glutamine-5-phosphoribosyl pyrophosphate amidotransferase, and by competing with endogenous inosinic acid (IMP) for conversion to xanthylic acid (XMP), a crucial step in the synthesis of guanine (B1146940) nucleotides. wikipedia.orgfishersci.atmims.comnih.gov Both TIMP and its methylated derivative, methylthioinosine monophosphate (MTIMP), contribute to the inhibition of glutamine-5-phosphoribosyl pyrophosphate amidotransferase. fishersci.atnih.gov

Research using modified nucleotide analogs has provided insights into the relationship between structure and biological effect. Studies on 2'-O-acyl derivatives of 6-thioinosine cyclic 3',5'-phosphate in HGPRTase-deficient mouse lymphoma cells demonstrated cytotoxicity, with the level of toxicity increasing with the lipophilicity of the acyl group. nih.gov These findings suggest that these cyclic nucleotide derivatives can penetrate cells and are subsequently converted to thioinosinic acid, the active cytotoxic metabolite. nih.gov

Studies on poly(thioinosinic acid) and its derivatives have revealed distinct structural properties and biological activities. Poly(6-thioninosinic acid) has been shown not to form a complex with poly(C) but instead forms a self-association complex. wikipedia.org Another derivative, poly(1-methyl-6-thioinosinic acid) (poly(m1s6I)), has demonstrated irreversible inhibition of reverse transcriptase, an enzyme critical for the replication of certain viruses. wikipedia.org Research suggests that the amphiphilic character and the ability to form an ordered secondary structure in solution are important factors for the potent anti-HIV activity observed in single-stranded polynucleotides like poly(1-methyl-6-thioinosinic acid). wikipedia.org

More recently, thioinosinic acid has been investigated for its potential antiviral properties in research models. In vitro studies have shown activity against SARS-CoV-2, and in a mouse model, administration of thioinosinic acid significantly reduced viral loads in the lungs, highlighting a potential new area of research for this purine analog. mims.com

Here is a summary of the cytotoxicity data for 2'-O-acyl derivatives of 6-thioinosine cyclic 3',5'-phosphate in HGPRTase-deficient S49 mouse lymphoma cells:

| Derivative | EC50 (µM) |

| 2'-O-palmityl derivative | 65 |

Note: Data extracted from search result nih.gov. Cytotoxicity increased with the lipophilicity of the acyl group.

Mechanistic Insights from in Vitro and in Vivo Research Models

Studies in Leukemic Cell Lines (e.g., L1210 cells)

Research utilizing leukemic cell lines, such as murine L1210 cells, has been instrumental in understanding the metabolic fate and effects of thiopurines like 6-mercaptopurine (B1684380) (6-MP), which is metabolized to TIMP. Comparative studies examining 6-MP metabolism in human leukemic leukocytes and L1210 cells have revealed differences in TIMP formation. The amount of thioinosinic acid formed in L1210 cells was found to be significantly higher than that in human leukemic leukocytes. asm.orgnih.govscience.govnih.gov While the synthesis of thioinosinic acid in cell extracts was similar between the two cell types, and the activity of purine (B94841) phosphoribosyltransferase (HGPRTase), an enzyme involved in TIMP synthesis, was not rate-limiting in either case, differences in the supply of phosphoribosylpyrophosphate (PRPP) appear to contribute to the observed variations in TIMP formation. asm.orgnih.gov Higher concentrations and rates of formation of PRPP were observed in L1210 cells compared to human leukemic leukocytes. asm.orgnih.gov Additionally, phosphoribosylpyrophosphate-amidotransferase (PRPPATase), another enzyme in the purine synthesis pathway, was found to be highly active in L1210 cells but undetectable in human leukemic leukocytes. nih.gov These findings suggest that the differential response to 6-MP between L1210 cells and human leukemic leukocytes might be linked to disparities in PRPP availability. nih.gov

Studies in Lymphocytes and Peripheral Blood Mononuclear Cells (PBMCs)

Studies involving lymphocytes and PBMCs have focused on the formation and measurement of thioinosinic acid, particularly in the context of azathioprine (B366305) metabolism. A specific assay has been developed for measuring thioinosinic acid in human lymphocytes with a sensitivity of 50 ng of thioinosinic acid per 5 x 106 lymphocytes. nih.govnih.gov This method involves precipitating thioinosinic acid from purified lymphocytes, followed by acid hydrolysis to form 6-mercaptopurine, which is then assayed fluorometrically. nih.govnih.gov Investigations in renal transplant recipients receiving oral azathioprine have shown detectable levels of thioinosinic acid in lymphocytes. nih.govnih.gov For instance, results from a study of 5 patients showed a range of 54 to 173 ng of thioinosinic acid per 5 x 106 lymphocytes, with a mean of 110 ng, three hours after a 50 mg dose of azathioprine. nih.govnih.gov In vitro incubation of azathioprine with fresh human blood also demonstrated the formation of thioinosinic acid in lymphocytes, with 160 ng and 180 ng per 5 x 106 lymphocytes formed after 0.5 h and 5 h, respectively, at a concentration of 1mM azathioprine. nih.gov These assays are considered suitable for studying the kinetics of thioinosinic acid formation in lymphocytes, including in patients undergoing 6-mercaptopurine treatment for leukemia. nih.govnih.gov Thioinosinic acid has also been identified as a competitive inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) in PBMCs. scispace.com

Investigation of Antiviral Activities in Cellular and Animal Models

Thioinosinic acid has been explored for potential antiviral activities in both cellular and animal models, particularly in the context of SARS-CoV-2.

SARS-CoV-2 Antiviral Efficacy in Cell Lines (e.g., Caco-2, Vero, Calu-3)

In vitro studies have investigated the antiviral efficacy of thioinosinic acid against SARS-CoV-2 in various cell lines, including Caco-2, Vero, and Calu-3 cells. Thioinosinic acid, identified as a potential nucleoside analog inhibitor through computational and experimental approaches, has shown in vitro activity against SARS-CoV-2. nih.govresearchgate.netnih.gov Assays in human intestinal epithelial cells (Caco-2) have revealed inhibitory activity among candidate compounds, including thioinosinic acid. nih.govresearchgate.netnih.gov Dose-dependent antiviral activity has also been observed in Vero cell lines. nih.govresearchgate.netnih.gov Furthermore, assessment in Calu-3 cells, a model for the airway epithelium, has demonstrated notable antiviral efficacy of thioinosinic acid against SARS-CoV-2. nih.gov

In Vivo Antiviral Effects in Murine Models

Investigation into the in vivo efficacy of thioinosinic acid against SARS-CoV-2 has been conducted using murine models. In experiments where mice were infected intranasally with SARS-CoV-2 and subsequently treated intranasally with thioinosinic acid, a significant reduction in viral loads in the lungs was observed. nih.govresearchgate.netnih.govresearchgate.net Specifically, treatment with thioinosinic acid at a dosage of 5 mg/kg resulted in lung viral titers approximately tenfold lower than those in the vehicle-treated control group. nih.govresearchgate.net Over a four-day observation period, infected mice generally exhibited a slight weight loss, but there was no significant difference in weight changes between the control group and those treated with thioinosinic acid. nih.govresearchgate.net

Computational and Structural Biology Approaches to Thioinosinic Acid Research

Molecular Modeling and Docking Studies of Enzyme-Thioinosinic Acid Interactions

Molecular modeling and docking studies are valuable computational techniques used to investigate the interactions between molecules, such as enzymes and ligands like thioinosinic acid. These approaches aim to predict the preferred orientation (binding mode) of a ligand within a protein's binding site and estimate the binding affinity. While the provided search results discuss molecular modeling and docking in the broader context of drug discovery and enzyme-inhibitor interactions nih.govacs.org, they also highlight the enzymatic transformations involving thioinosinic acid, providing a basis for such studies.

Thioinosinic acid is formed from mercaptopurine through the action of hypoxanthine (B114508) phosphoribosyltransferase (HPRT). hmdb.canih.govnih.gov It is subsequently metabolized by other enzymes, including inosine (B1671953) monophosphate dehydrogenase (IMPDH) and thiopurine S-methyltransferase (TPMT). hmdb.canih.govnih.govhpra.iemdpi.com Thioinosinic acid is known to inhibit several reactions involving inosinic acid, including its conversion to xanthylic acid and adenylic acid, thereby impacting the de novo purine (B94841) synthesis pathway. taylorandfrancis.comspandidos-publications.com Xanthine oxidase also plays a role in the metabolism of thioinosinic acid, converting it to 6-thiouric acid. hpra.ie Computational studies, such as molecular docking, could be employed to gain detailed insights into how thioinosinic acid interacts with the active sites of these enzymes, elucidating the molecular basis of its inhibitory effects and metabolic fate. Although specific detailed docking studies solely focused on thioinosinic acid binding to these metabolic enzymes are not extensively detailed in the provided snippets, the general application of these methods in understanding enzyme-ligand interactions nih.govacs.org supports their relevance to thioinosinic acid research.

Application of Machine Learning and Artificial Intelligence in Thioinosinic Acid Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery pipelines to accelerate the identification of potential therapeutic compounds. researchgate.netnih.govresearchgate.netresearchgate.net These computational approaches can process vast amounts of data, build predictive models, and identify promising drug candidates based on their structural features and predicted biological activities. researchgate.netnih.govresearchgate.netmdpi.comnih.govsemanticscholar.org

In a notable application, AI and deep learning were utilized in a computational-experimental approach to identify potential anti-SARS-CoV-2 inhibitors. researchgate.netnih.govresearchgate.netmdpi.comnih.govsemanticscholar.org This study developed a predictive model that screened a large library of compounds. researchgate.netnih.govmdpi.comnih.govsemanticscholar.org Through this process, thioinosinic acid was identified as one of two promising nucleoside analog candidates, demonstrating in vitro activity against SARS-CoV-2 and significantly reducing viral loads in mouse lungs. researchgate.netnih.govresearchgate.netmdpi.comnih.govsemanticscholar.org This highlights the utility of AI in uncovering the potential therapeutic applications of existing compounds or their metabolites, such as thioinosinic acid, in new contexts. ML is recognized for its capability in handling large-scale datasets in virus research, contributing to areas like drug discovery. researchgate.net AI's role extends to predicting drug binding affinities and identifying candidates by analyzing protein-ligand interaction data. researchgate.net

Structural Characterization of Thioinosinic Acid-Containing Nucleic Acids

Thioinosinic acid is a purine ribonucleoside 5'-monophosphate, characterized by a purine base (specifically, a modified hypoxanthine with a sulfur atom at the 6-position), a ribose sugar, and a phosphate (B84403) group. wikipedia.orghmdb.canih.gov Its chemical structure includes a thiocarbonyl group (=S) at position 6 of the purine ring. nih.gov

Thioinosinic acid's biological activity is closely linked to its ability to be incorporated into nucleic acids during synthesis, which can lead to the disruption of their normal structure and function. taylorandfrancis.com It is incorporated into DNA in the form of deoxythioguanosine after further metabolism. spandidos-publications.com

Structural characterization studies have been performed on nucleic acid molecules containing thioinosinic acid or its analogs. For instance, a 32-mer 2',5'-oligoribonucleotide incorporating 1-methyl-6-thioinosinic acid was synthesized. Structural analysis using techniques like Tm (melting temperature) and CD (circular dichroism) spectroscopy revealed that this specific oligoribonucleotide did not form an organized secondary structure, potentially due to molecular rigidity. researchgate.net Another study examined poly(6-thioninosinic acid), a polymer containing thioinosinic acid residues. This polymer, a sulfur isostere of poly(I), was found not to form a complex with poly(C) but to form a self-association complex with a characteristic Tm. Studies involving sedimentation velocities, pKa, and Tm values suggested a two (or more) stranded helical structure for poly(6-thioninosinic acid). researchgate.net These studies demonstrate how structural characterization techniques can provide insights into the conformation and properties of nucleic acids containing thioinosinic acid modifications.

Predicted Collision Cross Section Values for Thioinosinic Acid uni.lu:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 365.03154 | 176.6 |

| [M+Na]+ | 387.01348 | 183.6 |

| [M+NH4]+ | 382.05808 | 178.2 |

| [M+K]+ | 402.98742 | 186.4 |

| [M-H]- | 363.01698 | 173.3 |

| [M+Na-2H]- | 384.99893 | 174.8 |

| [M]+ | 364.02371 | 176.3 |

| [M]- | 364.02481 | 176.3 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Theoretical Predictions of Biological Activity and Pathway Perturbations

Theoretical approaches are employed to predict the biological activity of compounds and understand how they perturb cellular pathways. In the context of drug discovery, predictive models based on structural features can assess the potential activity of a compound against a specific target or biological process. researchgate.netnih.govmdpi.comnih.govsemanticscholar.org As mentioned earlier, a predictive model contributed to the identification of thioinosinic acid as a candidate anti-SARS-CoV-2 agent. researchgate.netnih.govmdpi.comnih.govsemanticscholar.org

Beyond predicting activity, theoretical models are crucial for understanding the complex metabolic pathways that involve thioinosinic acid and how these pathways are perturbed. Thioinosinic acid is a central intermediate in the metabolism of thiopurine drugs, influencing the formation of both active thioguanine nucleotides and methylated metabolites. nih.govnih.govmdpi.com Its inhibitory effect on enzymes in the de novo purine synthesis pathway, such as IMPDH, represents a significant pathway perturbation. taylorandfrancis.comspandidos-publications.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.